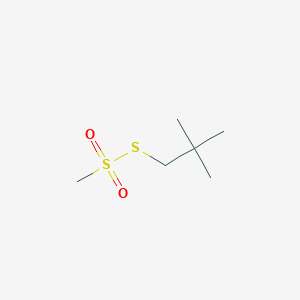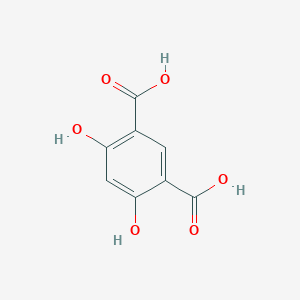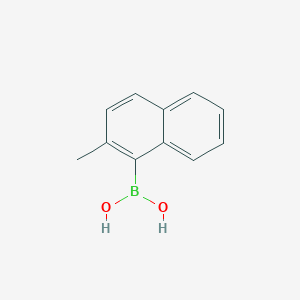
(2-methylnaphthalen-1-yl)boronic Acid
Overview
Description
“(2-methylnaphthalen-1-yl)boronic Acid” is a chemical compound with the formula C13H11BO2. It is a boronic acid derivative of 2-methylnaphthalene, which is commonly used as a building block in organic synthesis .
Synthesis Analysis
Boronic acids are trivalent boron-containing organic compounds that possess one alkyl substituent (i.e., a C–B bond) and two hydroxyl groups to fill the remaining valences on the boron atom . They are derived synthetically from primary sources of boron such as boric acid, which is made by the acidification of borax with carbon dioxide . Borate esters, the main precursors for boronic acid derivatives, are made by simple dehydration of boric acid with alcohols .
Molecular Structure Analysis
The molecular structure of “(2-methylnaphthalen-1-yl)boronic Acid” is represented by the formula C11H11BO3 . Its molecular weight is 202.01 .
Chemical Reactions Analysis
Boronic acids, including “(2-methylnaphthalen-1-yl)boronic Acid”, are recognized primarily for their utility as reagents in transition metal-catalyzed transformations . They have been used as reaction catalysts . They have also been used in various sensing applications .
Physical And Chemical Properties Analysis
“(2-methylnaphthalen-1-yl)boronic Acid” is a solid substance . Its molecular weight is 186.02 .
Scientific Research Applications
Glucose Monitoring
Boronic acid derivatives, such as (2-methylnaphthalen-1-yl)boronic Acid, have been used in the development of non-enzymatic sensors for glucose monitoring . These sensors offer long-term stability and low cost, making them promising in glucose monitoring applications . The boronic acid derivatives provide a reversible and covalent binding mechanism for glucose recognition, enabling continuous glucose monitoring and responsive insulin release .
Biosensors
Boronic acids are increasingly utilized in the development of biosensors . The interaction of boronic acids with diols and strong Lewis bases such as fluoride or cyanide anions leads to their utility in various sensing applications . These applications can be either homogeneous assays or heterogeneous detection .
Protein Manipulation and Modification
The key interaction of boronic acids with diols allows their utilization in various areas ranging from biological labeling, protein manipulation, and modification . This interaction has been particularly useful in the development of novel detection methodologies .
Separation Technologies
Boronic acids have been used in separation technologies . Their interaction with diols has been exploited for the electrophoresis of glycated molecules .
Therapeutics Development
Boronic acids have been used in the development of therapeutics . Their interaction with diols and anions has been utilized in the design of drugs and other therapeutic agents .
Controlled Release Systems
Boronic acids have been used in the development of controlled release systems . They have been employed in polymers for the controlled release of insulin .
Safety and Hazards
Future Directions
properties
IUPAC Name |
(2-methylnaphthalen-1-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BO2/c1-8-6-7-9-4-2-3-5-10(9)11(8)12(13)14/h2-7,13-14H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIZYBSMDFJDHOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC2=CC=CC=C12)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50464698 | |
| Record name | (2-methylnaphthalen-1-yl)boronic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50464698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-methylnaphthalen-1-yl)boronic Acid | |
CAS RN |
103989-84-0 | |
| Record name | (2-methylnaphthalen-1-yl)boronic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50464698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




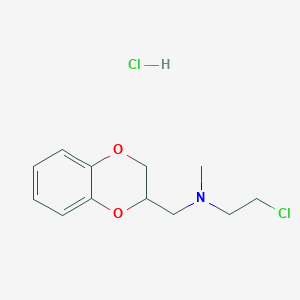

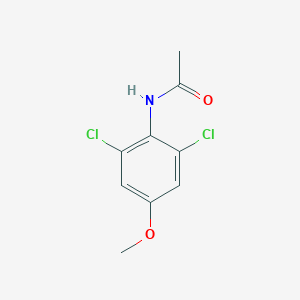

![3-Isopropyl-2,3-dihydrofuro[3,2-b]pyridine](/img/structure/B19906.png)

